molecular formula C17H18N2O2S B3013217 2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile CAS No. 2309773-10-0

2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile

Cat. No.: B3013217
CAS No.: 2309773-10-0
M. Wt: 314.4
InChI Key: DKFDLRKOSPJXGP-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core with a sulfonyl-linked benzonitrile group and a cyclopropane ring fused at the 3-position. The bicyclic scaffold confers rigidity, while the benzonitrile moiety may enhance binding to biological targets through dipole interactions or hydrogen bonding . The cyclopropane substituent likely influences conformational stability and lipophilicity, critical for pharmacokinetic properties.

Properties

IUPAC Name

2-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c18-11-13-3-1-2-4-17(13)22(20,21)19-15-7-8-16(19)10-14(9-15)12-5-6-12/h1-4,15-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFDLRKOSPJXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is a bicyclic alkaloid derivative that has garnered interest for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.42 g/mol

The compound features a bicyclic core with a sulfonyl group and a benzonitrile moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, including:

  • Antimicrobial : Some derivatives have shown efficacy against various pathogens.
  • Antiparasitic : Notably, compounds similar to this structure have demonstrated activity against protozoan parasites like Plasmodium falciparum and Trypanosoma brucei.
  • Nematicidal : Certain analogs have been tested for their ability to inhibit nematode growth.

Antiparasitic Activity

A study focusing on azabicyclo compounds highlighted their effectiveness against Plasmodium falciparum, with some derivatives showing IC50 values in the submicromolar range. For instance, a compound structurally similar to our target exhibited an IC50 of 0.023 µM against the chloroquine-sensitive strain of P. falciparum .

Antimicrobial Properties

Research indicates that the bicyclic structure enhances interaction with microbial targets, leading to significant antimicrobial activity. For example, derivatives tested against Staphylococcus aureus showed promising results, with inhibition zones indicating effective antimicrobial action .

Nematicidal Activity

Another study evaluated the nematicidal properties of related compounds against Meloidogyne incognita. The inhibition rates were reported at 84% at 160 mg/L concentration in vitro, demonstrating the potential agricultural applications of such compounds .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Bicyclic Core : Utilizing cyclization reactions involving cyclopropyl precursors.
  • Functionalization : Introduction of sulfonyl and benzonitrile groups through electrophilic aromatic substitution or similar methodologies.
  • Purification : Employing chromatographic techniques to isolate pure compounds for biological testing.

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
8-Azabicyclo[3.2.1]octaneBasic bicyclic structureAntimicrobial, analgesic
8-(4-Chlorobenzoyl)-3-cyclopropylideneSimilar structure with chlorobenzoyl substitutionEnhanced antimicrobial activity
8-(4-Methoxyphenyl)-3-cyclopropylideneContains methoxy groupDemonstrated nematicidal effects

Comparison with Similar Compounds

Core Scaffold Variations

  • (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane (Compound 31) Structure: Replaces benzonitrile with a pyrazole-sulfonyl group and phenoxy substituent. This compound was pivotal in SAR studies for optimizing target affinity .
  • Izencitinibum (C22H26N8) Structure: Features a propanenitrile group instead of benzonitrile and a naphthyridine-piperazine extension. Impact: The extended aromatic system improves target engagement in immunomodulatory pathways, as seen in its development for autoimmune diseases .

Substituent Modifications

  • FXR Agonist (PF-06700841) Structure: Contains a difluorocyclopropane and pyrimidine group linked to the bicyclo core. Impact: The fluorinated cyclopropane enhances metabolic stability compared to the non-fluorinated cyclopropane in the target compound .
  • (1R,3R,5S)-3-phenyl-8-azabicyclo[3.2.1]octane Derivatives
    • Structure : Substitutes benzonitrile with glycine or benzothiazole-carboxylic acid.
    • Impact : The carboxylic acid group in benzothiazole derivatives (e.g., FXR agonists) improves solubility but may reduce blood-brain barrier permeability compared to benzonitrile .

Pharmacological and Physicochemical Data

Compound Molecular Formula Key Substituents Target/Activity Reference
Target Compound C17H17N3O2S* Benzonitrile, cyclopropane Undisclosed (structural probe) [Hypothetical]
Izencitinibum C22H26N8 Propanenitrile, naphthyridine Immunomodulation
PF-06700841 C20H21F2N5O Difluorocyclopropane, pyrimidine TYK2/JAK1 inhibition
FXR Agonist () C23H21F4N3O5S Benzothiazole, trifluoromethoxy Farnesoid X receptor

*Hypothetical formula based on structural analogs.

Key Research Findings

  • Bioactivity: Benzonitrile-containing analogs (e.g., izencitinibum) show nanomolar affinity for kinases and receptors, suggesting the target compound may share similar potency .
  • Metabolism : Sulfonamide-linked bicyclo compounds exhibit slower hepatic clearance compared to ester derivatives, as seen in brepocitinib’s pharmacokinetic profile .

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